molecular formula C10H11NO3 B054561 Mephedrone metabolite M2 CAS No. 121487-20-5

Mephedrone metabolite M2

Cat. No.: B054561
CAS No.: 121487-20-5
M. Wt: 193.2 g/mol
InChI Key: GQPNWVMRRHBQNW-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid is an organic compound with a molecular formula of C10H11NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with glycine in the presence of a base, followed by oxidation to form the desired product. Another method involves the use of 4-methylphenylacetic acid as a starting material, which undergoes amination and subsequent oxidation to yield the target compound.

Industrial Production Methods

Industrial production of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 4-Methylbenzaldehyde, 4-methylbenzoic acid.

    Reduction: 4-Methylphenylethanol, 4-methylphenylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but without the methyl substitution.

    Tyrosine: Another amino acid with a hydroxyl group in place of the methyl group.

    4-Methylphenylalanine: A direct analog with a similar structure but different functional groups.

Uniqueness

2-Amino-3-(4-methylphenyl)-3-oxopropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

121487-20-5

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

2-amino-3-(4-methylphenyl)-3-oxopropanoic acid

InChI

InChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14)

InChI Key

GQPNWVMRRHBQNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)O)N

Synonyms

Phenylalanine, 4-methyl--bta--oxo-

Origin of Product

United States

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